molecular formula C17H19F3N2O5S2 B12862843 Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester

Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester

Cat. No.: B12862843
M. Wt: 452.5 g/mol
InChI Key: MNLWPUFLEKLETN-LBPRGKRZSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester is a complex organic compound that features a combination of functional groups, including a methanesulfonic acid moiety, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester typically involves multi-step organic reactions. The starting materials often include methanesulfonic acid derivatives, trifluoromethyl-containing compounds, and thiazole precursors. Common synthetic routes may involve:

    Esterification: Reacting methanesulfonic acid with an alcohol derivative.

    Amidation: Forming an amide bond between an amine and a carboxylic acid derivative.

    Thiazole Formation: Constructing the thiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Trifluoromethyl-containing compounds: Molecules featuring the trifluoromethyl group.

    Thiazole derivatives: Compounds with thiazole rings.

Uniqueness

The uniqueness of Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester lies in its combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H19F3N2O5S2

Molecular Weight

452.5 g/mol

IUPAC Name

[2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-thiazol-5-yl] trifluoromethanesulfonate

InChI

InChI=1S/C17H19F3N2O5S2/c1-16(2,3)26-15(23)22-12(9-11-7-5-4-6-8-11)14-21-10-13(28-14)27-29(24,25)17(18,19)20/h4-8,10,12H,9H2,1-3H3,(H,22,23)/t12-/m0/s1

InChI Key

MNLWPUFLEKLETN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NC=C(S2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=C(S2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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